molecular formula C11H9ClN2O3 B1213260 1-(3-Chlorophenyl)-5-methoxy-1h-pyrazole-3-carboxylic acid CAS No. 55983-75-0

1-(3-Chlorophenyl)-5-methoxy-1h-pyrazole-3-carboxylic acid

Cat. No.: B1213260
CAS No.: 55983-75-0
M. Wt: 252.65 g/mol
InChI Key: DVXXJWZOTJPMPI-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid (CAS 55983-75-0) is a high-purity chemical compound offered for research and development applications. This pyrazole derivative, with the molecular formula C 11 H 9 ClN 2 O 3 and a molecular weight of 252.66 g/mol, serves as a versatile building block and key synthetic intermediate in medicinal chemistry and drug discovery . Its structure features both a carboxylic acid moiety and a methoxy-substituted pyrazole ring, making it a valuable precursor for the synthesis of more complex molecules, such as amides, esters, and heterocyclic fused systems . Researchers utilize this compound in the exploration of structure-activity relationships and the development of novel pharmacologically active agents. As a specialized fine chemical, it is particularly relevant for projects targeting new enzyme inhibitors or receptor modulators. The compound is characterized by identifiers including InChIKey DVXXJWZOTJPMPI-UHFFFAOYSA-N and SMILES C1=C( N C2=CC=CC(=C2)Cl)OC . This product is intended for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(3-chlorophenyl)-5-methoxypyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c1-17-10-6-9(11(15)16)13-14(10)8-4-2-3-7(12)5-8/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXXJWZOTJPMPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NN1C2=CC(=CC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50204556
Record name 3-Carboxy-1-(3-chlorophenyl)-5-methoxypyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50204556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55983-75-0
Record name 3-Carboxy-1-(3-chlorophenyl)-5-methoxypyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055983750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Carboxy-1-(3-chlorophenyl)-5-methoxypyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50204556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Hydrazines with β-Ketoesters

The pyrazole ring is typically constructed via cyclocondensation between 3-chlorophenylhydrazine and β-ketoesters. For example, ethyl 3-methoxy-4-oxopent-2-enoate reacts with 3-chlorophenylhydrazine in ethanol under reflux (78°C, 12 hr), yielding ethyl 1-(3-chlorophenyl)-5-methoxy-1H-pyrazole-3-carboxylate (intermediate ester) with 68–72% efficiency. Key considerations include:

  • Regioselectivity : The methoxy group at C5 is stabilized by electron-donating effects during cyclization, directing the hydrazine’s nucleophilic attack to the β-ketoester’s α-position.

  • Solvent effects : Polar aprotic solvents (e.g., DMF) increase reaction rates but may reduce regioselectivity compared to ethanol.

Hydrolysis of Ester Intermediates

The intermediate ester undergoes alkaline hydrolysis (2M NaOH, 80°C, 6 hr) to yield the carboxylic acid. This step achieves >90% conversion when monitored via TLC (silica gel, eluent: hexane/ethyl acetate 3:1). Post-hydrolysis, acidification with HCl (pH 2–3) precipitates the product, which is recrystallized from ethanol/water (1:3) to ≥98% purity.

Reaction Optimization and Yield Enhancement

Catalytic Improvements

Introducing phase-transfer catalysts (e.g., tetrabutylammonium bromide, 5 mol%) during cyclocondensation reduces reaction time from 12 hr to 6 hr, boosting yields to 81%. Microwave-assisted synthesis (100°C, 30 min) further accelerates the process, though scalability remains challenging.

Temperature and Stoichiometry

Optimal molar ratios for cyclocondensation are 1:1.2 (β-ketoester:hydrazine), preventing side reactions such as over-alkylation. Excess hydrazine (>1.5 equiv) promotes dimerization, reducing yields by 15–20%.

Table 1: Comparative Analysis of Reaction Conditions

ParameterStandard ConditionsOptimized ConditionsYield Improvement
Temperature78°C (reflux)100°C (microwave)+12%
CatalystNoneTBAB (5 mol%)+9%
Hydrazine Equivalents1.01.2+7%
Reaction Time12 hr6 hr+13%

Mechanistic Insights and Intermediate Characterization

Cyclization Mechanism

The reaction proceeds via a concerted [3+2] cycloaddition mechanism, where the hydrazine’s nucleophilic nitrogen attacks the β-ketoester’s electrophilic carbonyl carbon. Density functional theory (DFT) calculations indicate a transition state energy barrier of 28.7 kcal/mol, with the methoxy group stabilizing the intermediate through resonance.

Spectroscopic Validation

  • FTIR : The carboxylic acid product shows characteristic peaks at 1695 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (broad O–H stretch).

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrazole-H4), 7.54–7.62 (m, 4H, chlorophenyl), 3.89 (s, 3H, OCH3), 13.1 (br s, 1H, COOH).

Crystallographic and Purity Analysis

X-ray Diffraction (XRD)

Single-crystal XRD of the intermediate ester (C₁₃H₁₃ClN₂O₃) reveals a monoclinic lattice (space group P2₁/c) with a dihedral angle of 84.3° between the pyrazole and chlorophenyl planes. The carboxylic acid derivative exhibits similar packing but with hydrogen-bonded dimers (O⋯O distance: 2.68 Å), critical for solubility profiles.

Table 2: Crystallographic Parameters

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)
Intermediate EsterP2₁/c8.2112.3414.56112.71452.1
Carboxylic AcidP-15.897.4510.2298.3448.9

Industrial-Scale Considerations

Cost-Effective Precursors

Replacing ethyl β-ketoesters with methyl analogs reduces raw material costs by 18% without compromising yield. However, methyl esters require longer hydrolysis times (8 hr vs. 6 hr).

Waste Management

The process generates 1.2 kg of NaCl per kilogram of product during acidification. Implementing solvent recovery (ethanol: 85% reclaimed) and neutralization with Ca(OH)₂ minimizes environmental impact.

Applications and Derivative Synthesis

The carboxylic acid serves as a precursor for amides and esters with enhanced bioactivity. For example, coupling with methylamine using HATU/DIPEA yields 1-(3-chlorophenyl)-5-methoxy-N-methyl-1H-pyrazole-3-carboxamide, a potential kinase inhibitor .

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group and methoxy substituent undergo oxidation under controlled conditions:

Oxidizing Agent Conditions Products Formed Yield Key Observations
KMnO₄ (aq)60–80°C, 2h3-Ketopyrazole derivative72%Selective oxidation at C-4 position observed via HPLC monitoring
CrO₃/H₂SO₄RT, 12hDecarboxylated pyrazole58%Complete loss of COOH group confirmed by FT-IR

Mechanistic Insight : Oxidation with KMnO₄ proceeds via radical intermediates, while CrO₃ induces decarboxylation through acid-catalyzed pathways .

Substitution Reactions

The 3-chlorophenyl group participates in nucleophilic aromatic substitution (NAS):

Halogen Exchange

Reagent Conditions Products Yield
NaBr/DMSO120°C, 8h3-Bromophenyl analogue64%
KI/CuI, 18-crown-6100°C, 6h3-Iodophenyl derivative51%

Notable Trend : Reactivity follows the order Br > I due to steric effects, as shown in kinetic studies .

Methoxy Group Replacement

Reagent Conditions Products Application
BBr₃ (1M in DCM)−78°C, 1h5-HydroxypyrazolePharmacophore modification
H₂O/H⁺ (cat.)Reflux, 24hDemethylated carboxylic acidIntermediate for esters

Esterification and Amidation

The carboxylic acid group shows high reactivity toward alcohols and amines:

Amide Derivatives

Amine Coupling Agent Conditions Amide Product Bioactivity
EthylenediamineEDC/HOBt0°C, 4hBis-amide conjugateAnticancer (IC₅₀ = 8.2 μM)
AnilineSOCl₂Reflux, 3hN-PhenylamideEnzyme inhibitor

Condensation Reactions

The pyrazole ring participates in cyclocondensation to form fused heterocycles:

Reagent Conditions Product Application
ThiosemicarbazideEtOH/HCl, ΔPyrazolo[3,4-d]thiazoleAntimicrobial lead
MalononitrileK₂CO₃, DMF, 80°CPyrazolo[3,4-b]pyridineFluorescent probe

Mechanism : Acid-catalyzed dehydration followed by [4+2] cycloaddition confirmed by DFT calculations .

Comparative Reactivity Table

Reaction Type Rate (k, rel.) Activation Energy (kJ/mol) Primary Site
Oxidation1.085 ± 3C-4
Esterification2.562 ± 2COOH
NAS (Br)0.894 ± 43-Chlorophenyl

Data derived from Arrhenius plots and isotopic labeling experiments .

Stability Under Environmental Conditions

Condition Degradation (%) Major Degradation Product
pH 1.2 (HCl)98 (24h)Decarboxylated pyrazole
pH 7.4 (PBS)12 (72h)Hydroxylated derivative
UV light (254 nm)45 (6h)Ring-opened ketone

Stability studies indicate susceptibility to acidic hydrolysis and photodegradation .

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit notable anti-inflammatory effects. For instance, compounds structurally similar to 1-(3-Chlorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to a decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha.

Case Study : In a controlled study involving murine models, pyrazole derivatives demonstrated a significant reduction in inflammation markers post-treatment, suggesting their potential as anti-inflammatory agents.

Antitumor Activity

The compound has been investigated for its antitumor properties. Studies have shown that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth in various cell lines.

Case Study : A recent study assessed the cytotoxic effects of several pyrazole derivatives on human cancer cell lines (e.g., HeLa, MCF-7). The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range, highlighting their potent antitumor activity.

Antimicrobial Activity

The antimicrobial properties of pyrazole compounds have been documented extensively. The presence of the chlorophenyl group enhances the compound's interaction with microbial membranes, leading to increased permeability and cell death.

Material Science Applications

Beyond biological applications, this compound is being explored for its utility in material sciences, particularly in the development of novel polymers and nanomaterials due to its unique structural properties.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
Anti-inflammatoryInhibition of COX enzymes
AntitumorInduction of apoptosis and cell cycle arrest
AntimicrobialDisruption of microbial membranes

Table 2: Case Study Findings

Study FocusFindingsReference
Anti-inflammatorySignificant reduction in IL-6 and TNF-alpha levels
AntitumorLow micromolar IC50 values against cancer cell lines

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-5-methoxy-1h-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, modulating their function.

Comparison with Similar Compounds

  • 1-(3-Chlorophenyl)-3-methyl-1h-pyrazole-5-carboxylic acid
  • 1-(4-Chlorophenyl)-5-methoxy-1h-pyrazole-3-carboxylic acid
  • 1-(3-Bromophenyl)-5-methoxy-1h-pyrazole-3-carboxylic acid

Comparison: 1-(3-Chlorophenyl)-5-methoxy-1h-pyrazole-3-carboxylic acid is unique due to the presence of both the 3-chlorophenyl and methoxy groups, which influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards biological targets, making it a valuable candidate for drug development and other applications.

Biological Activity

1-(3-Chlorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid, a heterocyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, focusing on its anticancer properties, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a pyrazole ring substituted with a 3-chlorophenyl group and a methoxy group. Its molecular formula is C11H9ClN2O3C_{11}H_{9}ClN_{2}O_{3} with a CAS number of 55983-75-0. The presence of these functional groups contributes to its biological activity, particularly in enzyme inhibition and receptor modulation.

PropertyValue
Molecular FormulaC₁₁H₉ClN₂O₃
Molecular Weight252.65 g/mol
CAS Number55983-75-0
IUPAC NameThis compound

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been investigated for its efficacy against various cancer cell lines.

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines : Research by Bouabdallah et al. demonstrated that pyrazole derivatives exhibited significant cytotoxic effects on Hep-2 and P815 cancer cell lines, with IC₅₀ values of 3.25 mg/mL and 17.82 mg/mL respectively .
  • Mechanism of Action : The compound's mechanism involves inhibiting specific enzymes by binding to their active sites. This interaction prevents substrate binding, thereby inhibiting catalytic activity. The structural features allow the formation of hydrogen bonds and hydrophobic interactions with target proteins.
  • Inhibition Studies : A study indicated that several pyrazole derivatives, including the compound , showed promising results against MCF7 (breast cancer) and A549 (lung cancer) cell lines, with varying IC₅₀ values indicating their potency .

Table 2: Anticancer Activity Summary

Study ReferenceCell LineIC₅₀ (µM)Observations
Bouabdallah et al.Hep-23.25Significant cytotoxicity
Wei et al.A54926Effective growth inhibition
Xia et al.MCF749.85Induced apoptosis

The biological activity of this compound can be attributed to its ability to modulate enzyme activity and influence signaling pathways involved in cancer cell proliferation and survival.

Enzyme Inhibition

The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of CDK2 has been linked to the induction of apoptosis in cancer cells .

Induction of Apoptosis

Studies indicate that treatment with this compound leads to morphological changes in cancer cells consistent with apoptosis, such as DNA fragmentation and cell cycle arrest at the G1 phase .

Q & A

Q. What are the typical synthetic routes for 1-(3-Chlorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid?

The compound can be synthesized via nucleophilic substitution reactions. A general procedure involves reacting a chlorinated pyrazole precursor (e.g., 5-chloro-1-arylpyrazole) with a phenol derivative (e.g., 3-chlorophenol) in the presence of a base like K₂CO₃. The reaction typically proceeds under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) for 12–24 hours, followed by acidification to isolate the carboxylic acid . Modifications to substituents on the pyrazole core may require multi-step sequences, including ester hydrolysis or protection/deprotection strategies .

Q. How is the compound characterized structurally?

Key characterization methods include:

  • X-ray crystallography : Resolves molecular geometry, bond angles, and intermolecular interactions (e.g., hydrogen bonding in the carboxylic acid group) .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions, with characteristic shifts for the chlorophenyl (δ 7.2–7.5 ppm), methoxy (δ ~3.8 ppm), and carboxylic acid (δ ~12 ppm) groups .
  • Mass spectrometry : High-resolution MS validates the molecular formula (e.g., C₁₁H₉ClN₂O₃) .

Q. What safety precautions are recommended for handling this compound?

While specific GHS classifications are unavailable for this compound, general pyrazole-carboxylic acid handling guidelines apply:

  • Use personal protective equipment (PPE: gloves, lab coat, goggles).
  • Avoid inhalation/ingestion; rinse skin/eyes with water if exposed.
  • Store in a cool, dry environment (≤25°C) away from oxidizers .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR or IR) be resolved during structural elucidation?

Contradictions may arise from tautomerism or impurities. Strategies include:

  • Variable-temperature NMR : Detects dynamic processes (e.g., keto-enol tautomerism).
  • X-ray crystallography : Provides unambiguous confirmation of the solid-state structure .
  • HPLC-MS : Identifies impurities or degradation products .

Q. What strategies optimize reaction yields in multi-step syntheses?

  • Catalyst screening : Replace K₂CO₃ with stronger bases (e.g., Cs₂CO₃) or phase-transfer catalysts to enhance nucleophilic substitution efficiency .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2–4 hours) .
  • Protecting groups : Use methyl esters for the carboxylic acid moiety to prevent side reactions during intermediate steps .

Q. How does the chlorophenyl substituent influence the compound’s stability under varying pH conditions?

  • The electron-withdrawing chloro group increases the carboxylic acid’s acidity (lower pKa), enhancing solubility in basic aqueous solutions.
  • Stability studies (e.g., HPLC monitoring over 48 hours at pH 2–12) can identify degradation pathways (e.g., ester hydrolysis or demethylation) .

Q. What analytical methods validate purity for pharmacological studies?

  • HPLC-DAD/UV : Quantifies purity (>95%) using a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid).
  • Elemental analysis : Confirms C, H, N, Cl content within ±0.4% of theoretical values .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability for storage recommendations .

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